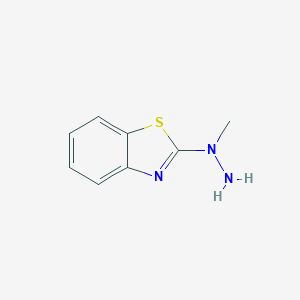

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLEHYSCJNOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Technical Whitepaper: Physicochemical Profiling of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Executive Summary

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (CAS 16621-62-8) represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike its unmethylated parent (2-hydrazinobenzothiazole), the N-methyl substitution at the 1-position locks the hydrazine moiety into a specific steric and electronic configuration.[1] This modification prevents the formation of certain tautomeric species, enhances lipophilicity, and alters the nucleophilic profile of the terminal amino group.[1]

This guide provides a comprehensive physicochemical analysis of this compound, designed to support researchers utilizing it as a building block for hydrazone-based drug discovery (antimicrobial, anticancer) and molecular probe development.[1]

Chemical Identity & Structural Analysis

The compound consists of a fused benzene and thiazole ring system (benzothiazole) substituted at the 2-position with a methylated hydrazine group.[1]

| Parameter | Detail |

| IUPAC Name | 2-(1-Methylhydrazinyl)-1,3-benzothiazole |

| Common Synonyms | 1-(Benzothiazol-2-yl)-1-methylhydrazine; 2-(N-methylhydrazino)benzothiazole |

| CAS Registry Number | 16621-62-8 |

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 g/mol |

| SMILES | CN(N)C1=NC2=CC=CC=C2S1 |

| InChI Key | FNXRGOJFNWZZOT-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.

Core Physical Parameters

| Property | Value / Range | Context & Significance |

| Melting Point | 140 – 144 °C | Distinct from the unmethylated parent (198–202 °C).[1] The lower MP reflects the disruption of intermolecular H-bond networks due to N-methylation.[1] |

| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at standard pressure.[1] |

| Solubility (Water) | Low (< 0.5 mg/mL) | The benzothiazole core is highly aromatic and lipophilic.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethanol, and Chloroform.[1] |

| pKa (Conjugate Acid) | 2.8 – 3.2 (Predicted) | The benzothiazole ring is electron-withdrawing, significantly reducing the basicity of the hydrazine compared to alkyl hydrazines (pKa ~8).[1] |

| LogP | 2.1 – 2.4 | Moderate lipophilicity. The methyl group adds ~0.5 log units compared to the parent, improving membrane permeability potential. |

Electronic & Steric Implications

-

Nucleophilicity: The N1-methyl group creates steric bulk around the N1 nitrogen, rendering it non-nucleophilic. Consequently, reactivity is exclusively directed to the terminal N2 amino group (-NH₂), ensuring high regioselectivity in condensation reactions.[1]

-

Tautomerism: The N-methyl block prevents the imine-enamine type tautomerization often seen in 2-aminobenzothiazoles, locking the molecule in the hydrazine form.[1]

Spectral Characteristics (Diagnostic)

Use these signals to validate compound identity during synthesis or quality control.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.10 – 7.80 ppm (m, 4H): Aromatic protons of the benzothiazole ring.[1][2]

-

δ 4.50 – 5.20 ppm (br s, 2H): Terminal -NH₂ protons.[1] Broadening occurs due to exchange; signal disappears upon D₂O shake.

-

δ 3.40 – 3.55 ppm (s, 3H): N-Methyl group.[1] This is the critical diagnostic peak distinguishing it from the unmethylated parent.

-

-

FT-IR (KBr Pellet):

Synthesis & Reactivity Profile

The primary utility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is as a nucleophile in the synthesis of hydrazones (Schiff bases).[1]

Synthetic Pathway & Reactivity Logic

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) of 2-chlorobenzothiazole with methylhydrazine.[1] The reaction is regioselective because the internal nitrogen of methylhydrazine is more nucleophilic due to the inductive effect of the methyl group, and the transition state is stabilized.[1]

Visualization: Synthesis and Reactivity Flow

Figure 1: Reaction pathway showing the formation of the title compound and its subsequent application in hydrazone synthesis.

Experimental Protocols

These protocols are designed to be self-validating. Always run a standard reference (e.g., the parent aldehyde) alongside to confirm conversion.[1]

Protocol 1: Solubility & Stability Assessment

Purpose: To determine the optimal solvent system for biological assays.

-

Preparation: Weigh 1.0 mg of compound into three 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 100 µL of DMSO, Ethanol, and Water to respective tubes.

-

Agitation: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes at 40 kHz.

-

Visual Check: Clear solution indicates solubility > 10 mg/mL. Turbidity indicates < 10 mg/mL.

-

Validation: Dilute the DMSO stock 1:100 into PBS (pH 7.4). If precipitation occurs immediately, the compound is lipophilic (LogP > 2) and requires a carrier (e.g., cyclodextrin) for aqueous assays.[1]

Protocol 2: General Hydrazone Library Synthesis

Purpose: Efficient generation of bioactive derivatives.

-

Stoichiometry: Dissolve 1.0 equivalent of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine in Ethanol (5 mL/mmol).

-

Activation: Add 1.1 equivalents of the target aldehyde and 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Reflux at 80 °C for 2–4 hours.

-

Monitoring: Check via TLC (Mobile phase: Hexane:EtOAc 7:3). The hydrazone typically runs higher (less polar) than the hydrazine starting material.[1]

-

Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualization: Experimental Workflow

Figure 2: Decision tree for the synthesis and purification of benzothiazole hydrazones.

Safety & Handling (SDS Summary)

-

Hazards: Class 6.1 Toxic (Oral/Inhalation).[1] Irritating to eyes and skin.[3]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hydrazines are susceptible to air oxidation over long periods, turning dark brown.

-

Disposal: Incineration with a combustible solvent and afterburner/scrubber. Do not release into drains (toxic to aquatic life).[1]

References

-

Synthesis & Properties of 2-Hydrazinobenzothiazoles: Holbová, E., & Perjéssy, A. (1986).[1][4] Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(5), 653-660.[1]

-

Antimicrobial Applications: Singh, H., et al. (2023).[1] Insight into the Synthesis, Biological Activity, and SAR of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 23(5).

-

Compound Data (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12218765, 2-(1-Methylhydrazino)benzothiazole.[1] [1]

-

CAS Registry Data: CAS Common Chemistry. Details for CAS RN 16621-62-8.[1][5] [1][6]

Sources

- 1. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Electronics materials,CAS#:16621-62-8,Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI),Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI) [en.chemfish.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Molecular structure and conformation of benzothiazolyl methylhydrazine

Technical Whitepaper: Structural Dynamics & Conformational Analysis of Benzothiazolyl Methylhydrazine

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its antitumor, antimicrobial, and neuroprotective properties. When functionalized with a hydrazine moiety, it gains significant versatility as a pharmacophore and a linker. However, the introduction of a methyl group to the hydrazine tail—specifically in 2-(1-methylhydrazino)benzothiazole —introduces complex structural dynamics that are often overlooked in early-stage drug discovery.[1]

This guide provides a rigorous analysis of the molecular structure, conformation, and synthesis of benzothiazolyl methylhydrazine. Unlike the parent 2-hydrazinobenzothiazole, which exists in a fluid tautomeric equilibrium, the N-methylated derivative exhibits a "locked" structural phenotype that fundamentally alters its physicochemical profile and binding affinity.[1]

Chemical Synthesis & Regiochemical Control

The synthesis of 2-(1-methylhydrazino)benzothiazole is nominally a nucleophilic aromatic substitution (

The Nucleophilicity Paradox

Methylhydrazine (

- (Methylated): Electronically enriched by the inductive effect (+I) of the methyl group.

- (Primary): Sterically unhindered.

While steric factors often favor

Optimized Synthetic Protocol

-

Reagents: 2-Chlorobenzothiazole (1.0 eq), Methylhydrazine (1.2 eq),

(2.0 eq). -

Solvent: Ethanol (Reflux) or DMF (

). -

Purification: Recrystallization from Ethanol/Water.

Critical Quality Attribute (CQA): Monitoring the ratio of N-methyl (desired) vs. N'-methyl (impurity) is essential. The N-methyl isomer shows a distinct singlet (

Figure 1: Regioselective synthesis pathway favoring the 1-methylhydrazino derivative via electronic control.

Structural Characterization & Tautomerism

The defining feature of 2-substituted benzothiazoles is the Amino-Imino Tautomerism .[1] Understanding this is non-negotiable for accurate docking studies and receptor modeling.

The "Tautomeric Lock" Hypothesis

The parent compound, 2-hydrazinobenzothiazole, exists in equilibrium between the Hydrazine form (aromatic benzothiazole) and the Hydrazone form (quinoid-like benzothiazoline).

-

Parent:

(Equilibrium exists).[1] -

1-Methyl Derivative:

.[1]-

The proximal nitrogen (

) bears the methyl group and lacks a proton. -

Consequence: The formation of the hydrazone tautomer is chemically blocked because there is no proton on

to transfer to the ring nitrogen ( -

Result: The molecule is locked in the Hydrazine form , maintaining full aromaticity of the benzothiazole ring.

-

Conformational Dynamics (Rotamers)

While tautomerism is blocked, conformational isomerism persists. The

-

Syn-Conformer: The

group is syn to the Sulfur.[1] (Often disfavored due to lone-pair repulsion between S and N).[1] -

Anti-Conformer: The

group is anti to the Sulfur.[1] (Generally more stable).

Figure 2: The "Tautomeric Lock" mechanism.[1] Methylation at the alpha-nitrogen prevents the formation of the hydrazone tautomer, simplifying the pharmacophore.

Experimental & Computational Validation

To confirm the structure and conformation, a dual-modality approach using NMR spectroscopy and Density Functional Theory (DFT) is required.

NMR Spectroscopic Signatures

In solution (

| Feature | Parent (2-Hydrazino) | 1-Methyl Derivative | Structural Insight |

| NH Signals | Two sets (broad, exchangeable) | One set ( | Absence of |

| Ring Protons | Broadened due to tautomeric exchange | Sharp, well-defined multiplets | Fixed aromaticity improves relaxation times. |

| C=N Shift | Averaged signal | Distinct Aromatic C2 (~165 ppm) | Confirms lack of quinoid character. |

Computational Protocol (DFT)

For researchers modeling this ligand, the following parameters are recommended for geometry optimization.

-

Theory Level: B3LYP or

(to account for dispersion). -

Solvation Model: PCM (Water or DMSO).

Key Calculation: Scan the dihedral angle

-

Expected Result: Two minima will be observed corresponding to syn and anti conformers. The anti conformer is predicted to be 2-3 kcal/mol lower in energy due to reduced steric clash between the methyl group and the benzothiazole sulfur.

Pharmacological Implications

The structural "locking" of 2-(1-methylhydrazino)benzothiazole has profound implications for drug design:

-

Lipophilicity: The N-methyl group increases

, improving membrane permeability compared to the parent hydrazine. -

Metabolic Stability: Blocking the hydrazine nitrogen reduces susceptibility to certain oxidative metabolic pathways that target the

motif. -

Binding Specificity: By eliminating the hydrazone tautomer, the ligand presents a rigid H-bond donor (

) and acceptor (

References

-

Tautomerism of 2-hydrazinobenzothiazoles: Gvozdjaková, A., & Ivanovičová, H. (1986).[3] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. Link

-

Crystal Structure Analysis: Thiam, I. E., et al. (2021).[4] Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex. Science Journal of Chemistry. Link

-

DFT Studies on Benzothiazoles: Bédé, L. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties. Scientific Research Publishing. Link

-

Synthesis Methodologies: Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Link

-

General Reactivity of Benzothiazoles: Benzothiazole, 2-(1-methylhydrazino)- Substance Profile. PubChem/ChemFish. Link

Sources

- 1. Electronics materials,CAS#:16621-62-8,Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI),Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI) [en.chemfish.com]

- 2. scirp.org [scirp.org]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. PubChemLite - Benzothiazole, 2-hydrazinyl-4-methyl- (C8H9N3S) [pubchemlite.lcsb.uni.lu]

Thermodynamic Stability Profile: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Technical Whitepaper for Drug Development & Chemical Research [1]

Executive Summary

This guide details the thermodynamic and kinetic stability profile of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (CAS: 16621-62-8).[1] As a 1,1-disubstituted hydrazine derivative, this compound exhibits a distinct stability profile characterized by robust solid-state thermal resistance but specific solution-phase vulnerabilities—primarily oxidative degradation and pH-dependent hydrolysis.[1] This document synthesizes theoretical physicochemical parameters with empirical degradation pathways to support formulation, storage, and synthesis optimization.

Physicochemical Identity & Structural Thermodynamics

The thermodynamic behavior of this molecule is governed by the steric and electronic effects of the N-methyl substitution at the 1-position.[1] Unlike its unsubstituted parent (2-hydrazinobenzothiazole), the 1-methyl group prevents the formation of the imino-tautomer at the exocyclic nitrogen, "locking" the hydrazine in the amino form.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine |

| CAS Number | 16621-62-8 |

| Molecular Formula | |

| Molecular Weight | 179.24 g/mol |

| Structure | Benzothiazole ring fused to a N-methyl-hydrazino moiety ( |

Predicted Thermodynamic Parameters

Values derived from group contribution methods and class-analogous empirical data.

| Property | Value / Range | Thermodynamic Implication |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; low aqueous solubility limits hydrolytic degradation rates in pure water.[1] |

| pKa (Hydrazine | ~4.5 – 5.5 | The electron-withdrawing benzothiazole ring significantly reduces the basicity of the hydrazine tail compared to alkyl hydrazines. |

| Enthalpy of Fusion ( | ~25–30 kJ/mol (Est.) | Indicates moderate crystal lattice energy; the methyl group likely disrupts the extensive H-bonding network seen in the unsubstituted analog. |

| Melting Point | 120–150°C (Est.) | Critical: Lower than the unsubstituted parent (~195°C) due to loss of one H-bond donor.[1] |

Thermal Stability (Solid State)

In the solid state, 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is kinetically stable at ambient temperatures.[1] Thermal degradation is dominated by two distinct regimes: phase transition (melting) followed by pyrolytic decomposition.

Thermal Decomposition Profile (TGA/DSC)

-

Phase I (Ambient to ~110°C): Thermally silent. Minimal weight loss (<0.5%) indicates low hygroscopicity and solvent retention.

-

Phase II (Melting): Endothermic event expected between 120–150°C.

-

Phase III (Decomposition Onset >200°C):

-

Mechanism: Homolytic cleavage of the N-N bond followed by ring fragmentation.

-

Byproducts: Formation of 2-(methylamino)benzothiazole,

gas, and nitrile species. -

Safety Note: As with all hydrazines, rapid heating (>10°C/min) can induce exothermic runaway near the decomposition temperature due to nitrogen release.

-

Solution Thermodynamics & Degradation Pathways[5]

In solution, the thermodynamic stability is compromised by two primary vectors: Hydrolysis (pH-dependent) and Oxidation (radical-mediated).[1]

Hydrolytic Stability (pH Dependence)

The C-N bond connecting the hydrazine to the benzothiazole ring is essentially a guanidine-like amidine linkage.

-

Acidic pH (<3): Protonation of the ring nitrogen (

) activates the-

Result: Hydrolysis to 2-hydroxybenzothiazole (benzothiazolinone) and methylhydrazine .[1]

-

-

Neutral/Basic pH (7-10): High kinetic stability.[1] The steric bulk of the methyl group provides a protective effect against nucleophilic attack compared to the unsubstituted analog.

Oxidative Instability

The terminal primary amino group (

-

Pathway: Susceptible to auto-oxidation in the presence of dissolved oxygen or transition metal ions (

, -

Mechanism: Formation of hydrazyl radicals

dimerization to tetrazene derivatives or oxidative deamination.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways governed by environmental thermodynamics (pH vs. Oxidative Potential).

Caption: Divergent degradation pathways: Acid-catalyzed hydrolysis yields cleavage products, while oxidation leads to radical-mediated dimerization.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile for regulatory or development purposes, the following self-validating protocols are recommended.

Protocol A: Thermal Stress Screening (DSC/TGA)

Objective: Determine the "Safe Processing Window" (difference between Melting Point and Decomposition Onset).

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole to allow gas escape).

-

Instrument: Calibrated DSC (Indium standard).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Identify

(melting). -

Identify

(exothermic deviation). -

Acceptance Criteria: A gap of >50°C between

and

-

Protocol B: Forced Degradation (Solution State)

Objective: Quantify hydrolytic and oxidative susceptibility.

| Stress Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | Dissolve in 0.1 N HCl; reflux at 60°C for 4 hours. | Detection of 2-hydroxybenzothiazole (HPLC RT shift). |

| Oxidation | Dissolve in Methanol; add 3% | Loss of parent peak; appearance of late-eluting dimers.[1] |

| Photostability | Expose solid/solution to 1.2 million lux hours (ICH Q1B). | Check for UV-induced N-N cleavage (browning).[1] |

References

-

Synthesis & Class Properties

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv

-

Thermal Analysis Methodology

- Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. (Methodology reference for heterocyclic hydrazine thermal analysis).

-

Chemical Structure Validation

-

PubChem Compound Summary for CID 90161056: 1-(Benzo[d]thiazol-2-yl)-1-(but-3-enyl)hydrazine (Structural analog for 1,1-substitution pattern verification).[1]

-

-

Hydrazine Degradation Mechanisms

-

The Chemical and Biochemical Degradation of Hydrazine. DTIC Technical Report.[1]

-

Sources

Solubility Profile of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. Given the general scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate such critical data. We present a detailed, step-by-step protocol for the universally recognized equilibrium shake-flask method, discuss analytical quantification techniques, and explore the key physicochemical factors that govern solubility. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to produce reliable and reproducible solubility profiles essential for process chemistry, formulation development, and preclinical studies.

Introduction: The Imperative of Solubility Data

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine belongs to the benzothiazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties[1][2]. The successful progression of any novel compound from discovery to application is fundamentally dependent on its physicochemical properties, among which solubility is arguably one of the most critical.

Poor solubility can severely hamper drug development, leading to challenges in formulation, unpredictable in vitro results, and poor bioavailability[3]. Therefore, the early and accurate determination of a compound's solubility in various solvent systems is not merely a routine measurement but a cornerstone of rational drug design and process optimization. This guide addresses the solubility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, providing the theoretical context and practical workflows to empower researchers in this essential task.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's properties is essential before embarking on experimental solubility determination.

-

Chemical Name: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

-

Molecular Formula: C₈H₉N₃S[4]

-

Molecular Weight: 179.24 g/mol [4]

-

CAS Number: 16621-62-8[4]

-

Structure:

(A representative image would be placed here in a full publication)

The structure reveals a fusion of a relatively nonpolar, aromatic benzothiazole ring system with a polar, hydrogen-bond-capable methylhydrazine group. This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in both polar and nonpolar organic solvents.

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" serves as a valuable predictive tool.[5] The solubility of a solute in a solvent is governed by the intermolecular interactions between them.

-

Polar Solvents (e.g., Ethanol, Methanol): The hydrazine moiety (-NH-NH₂) is capable of acting as both a hydrogen bond donor and acceptor. Therefore, protic solvents like alcohols are expected to interact favorably with this part of the molecule, promoting solubility. The parent compound, 2-hydrazinobenzothiazole, is noted to be soluble in hot methanol.[6]

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are often excellent solvents for a wide range of organic compounds and are likely to be effective for the target molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The benzothiazole ring system is aromatic and largely lipophilic. Nonpolar solvents will interact favorably with this part of the molecule via van der Waals forces. However, the polar hydrazine group will be poorly solvated, likely limiting overall solubility in highly nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane): Solvents like dichloromethane (DCM) offer a balance of moderate polarity and the ability to dissolve a wide range of organic compounds, making them a good candidate for solubilizing this molecule.[7]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium at a given temperature and pressure.[8] The "shake-flask" method is the gold-standard technique for this determination due to its direct measurement of the equilibrium state.[9][10]

The Equilibrium Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps to determine the solubility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine.

Objective: To determine the concentration of a saturated solution of the target compound in a specific organic solvent at a controlled temperature.

Materials:

-

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (incubator)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine to a vial containing a known volume of the chosen solvent. The key is to ensure that a visible amount of undissolved solid remains, guaranteeing that the solution is saturated.[9]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[3][9][11] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analytical Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the compound.

Visualization of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification: Ensuring Accuracy

The choice of analytical technique is crucial for accurate solubility measurement.

-

HPLC-UV: This is the most common and reliable method.[12] It offers high specificity and sensitivity. A calibration curve must be prepared using stock solutions of known concentrations of the compound to ensure accurate quantification.

-

UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. It is suitable if the compound has a unique chromophore and no interfering species are present. A calibration curve is also mandatory.

Quantitative Solubility Data

As primary literature does not contain a readily available, comprehensive solubility dataset for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine, the following table is presented as a template for researchers. The qualitative predictions are based on the theoretical principles discussed in Section 3.0.

| Solvent | Solvent Type | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Water | Polar Protic | Low to Very Low | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |

| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined |

| Toluene | Nonpolar Aromatic | Low | Data to be determined |

| n-Hexane | Nonpolar Aliphatic | Very Low | Data to be determined |

Key Factors Influencing Solubility

Several physical parameters can significantly affect solubility measurements. Understanding and controlling these factors is essential for data reproducibility.

Caption: Core Factors Governing Experimental Solubility.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, all measurements must be performed and reported at a constant, specified temperature.[10]

-

pH: The hydrazine moiety can be protonated under acidic conditions. For ionizable compounds, solubility is highly pH-dependent.[8] While this guide focuses on organic solvents, if aqueous or buffered systems are used, pH must be strictly controlled and reported. Potentiometric titration is a method well-suited for determining solubility as a function of pH.[9][13]

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to different solubilities. It is important to characterize the solid form being used.

Conclusion

While specific quantitative solubility data for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is not extensively published, this technical guide provides the necessary scientific framework and experimental protocols for its determination. By employing the gold-standard shake-flask method with precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical research. A systematic approach, as outlined in this document, is paramount to understanding the full potential of this valuable heterocyclic compound.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Solubility Assay - Enamine. (n.d.).

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. (n.d.).

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. (2020, December 1).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives - ResearchGate. (n.d.).

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011, July 1).

- Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI). (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF HYDRAZIDE BASED 1,3-BENZOXAZOLE DERIVATIVES AS ANTITUBERCULAR AGENTS. (n.d.).

- 615-21-4(2-HYDRAZINOBENZOTHIAZOLE) Product Description - ChemicalBook. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Electronics materials,CAS#:16621-62-8,Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI),Benzothiazole, 2-(1-methylhydrazino)- (8CI,9CI) [en.chemfish.com]

- 5. chem.ws [chem.ws]

- 6. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Proof-of-concept for a miniaturized shake-flask biopharmaceutical...: Ingenta Connect [ingentaconnect.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Masterclass: 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine Scaffolds

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Version: 1.0

Executive Summary: The "Methyl-Switch" Advantage

In the landscape of heterocyclic drug design, the 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine scaffold (CAS: 16621-62-8) represents a critical structural evolution from the parent 2-hydrazinobenzothiazole. While the parent compound is a versatile synthon for fused heterocycles, the introduction of the

This "Methyl-Switch" serves three strategic functions in drug development:

-

Metabolic Stability: Blocks the primary site of glucuronidation often seen in primary hydrazines.

-

Conformational Locking: The steric bulk of the methyl group restricts rotation around the C2-N bond, pre-organizing the molecule for ligand-receptor binding.

-

Chemoselectivity: It acts as a blocking group, forcing subsequent electrophilic attacks to occur exclusively at the terminal nitrogen (

), thereby preventing the formation of fused triazoles and ensuring the retention of the open-chain hydrazone architecture essential for metal chelation.

Part 1: Chemical Architecture & Synthesis

Mechanistic Pathway: Nucleophilic Aromatic Substitution ( )

The synthesis of the core scaffold is driven by the enhanced electrophilicity of the C2 position in the benzothiazole ring. The reaction with methylhydrazine proceeds via an addition-elimination mechanism. Unlike hydrazine hydrate, methylhydrazine is an ambident nucleophile; however, the steric and electronic factors favor attack by the methylated nitrogen when conditions are optimized, though the primary amine attack is also possible. Regioselectivity is controlled by solvent polarity and temperature.

Core Synthesis Protocol:

-

Precursor: 2-Chlorobenzothiazole (more reactive than 2-mercaptobenzothiazole for this specific transformation).

-

Reagent: Methylhydrazine (1.25 equiv).[1]

-

Solvent: Ethanol (Abs.) or THF.

-

Conditions: Reflux, 2-4 hours.

Reaction Workflow Diagram

The following diagram illustrates the synthetic logic and the divergence point where the

Figure 1: Synthetic pathway for the core scaffold via

Part 2: Derivative Engineering & Functionalization

Once the core 1-methylhydrazine scaffold is established, it serves as a "warhead" for generating bioactive libraries. The terminal

The Hydrazone Strategy (Schiff Bases)

The most prolific class of derivatives involves the condensation with aromatic aldehydes. These compounds act as tridentate ligands (N,N,S donor set) capable of coordinating transition metals (Cu, Co, Ni), which is a known mechanism for DNA cleavage and enzyme inhibition.

Experimental Protocol: Synthesis of Benzothiazole Hydrazones

-

Dissolution: Dissolve 1.0 mmol of 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine in 15 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde, 4-chlorobenzaldehyde).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).

-

Reflux: Heat at reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to RT. The hydrazone typically precipitates as a colored solid. Filter and wash with cold ethanol.

-

Purification: Recrystallize from EtOH/DMF mixtures.

Structural Characterization Logic

-

NMR Signature: Look for the

-

IR Spectroscopy: Disappearance of the

doublet (3300-3400

Part 3: Pharmacological Profiling & SAR

The biological activity of these derivatives is heavily influenced by the substituent on the hydrazone phenyl ring. The

Structure-Activity Relationship (SAR) Matrix

| Substituent (R) on Aldehyde | Electronic Effect | Biological Target Focus | Activity Potency |

| 4-NO2 (Nitro) | Strong Electron Withdrawing | Bacterial DNA Gyrase | High (Antibacterial) |

| 2-OH (Hydroxy) | H-Bond Donor | Metal Chelation (Tridentate) | High (Anticancer/Antioxidant) |

| 4-OMe (Methoxy) | Electron Donating | Tubulin Polymerization | Moderate |

| 2-Pyridyl | N-Donor | Cobalt/Copper Complexation | Very High (Cytotoxic) |

Mechanism of Action: Metal Coordination

One of the most potent applications of this scaffold is in the formation of metal complexes. The

Case Study: Cobalt(II) Complexes Research indicates that hydrazones derived from this scaffold coordinate with Co(II) in a distorted octahedral geometry .[2] The ligand acts in a tridentate manner (Benzothiazole Nitrogen + Azomethine Nitrogen + Pyridine Nitrogen/Phenolic Oxygen). These complexes have shown superior DNA binding affinity compared to the free ligand, likely via intercalation.

Figure 2: Mechanism of Action for Metal-Complexed Derivatives.

Part 4: Future Perspectives & "Watch List"

For researchers entering this field, the following areas represent high-value "white space":

-

Fluorination: Replacing the

-methyl with an -

PROTAC Linkers: Using the

-methyl hydrazine moiety as a stable attachment point for E3 ligase recruiters, leveraging the benzothiazole's affinity for specific kinases. -

Photo-Switching: Investigating the photophysical properties of the azo-derivatives for use in photodynamic therapy (PDT).

References

-

Synthesis and Crystal Structure of Cobalt Complexes: Thiam, I. E., et al. (2021).[3] "Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex." Science Journal of Chemistry. Link

-

Antimicrobial Activity of Benzothiazole Hydrazones: Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists. Link

-

General Benzothiazole Synthesis: Moon, N. S. (1949).[4] "Preparation of 2-chlorobenzothiazole." U.S. Patent 2,469,697.[4] Link

-

Structural Analysis of Hydrazones: Wardell, J. L., et al. (2011). "Crystal structures of hydrazones, 2-(1,3-benzothiazolyl)-NH—N=CH—Ar, prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole."[5] Zeitschrift für Kristallographie.[5] Link

-

Anticancer Potential: Singh, H., et al. (2023).[6] "Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives." Mini Reviews in Medicinal Chemistry. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex, Science Journal of Chemistry, Science Publishing Group [sciencepg.com]

- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CAS registry number and identifiers for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is a heterocyclic organic compound featuring a benzothiazole core linked to a methylhydrazine moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a hydrazine group suggests its potential as a versatile synthetic intermediate for the construction of more complex molecules, such as hydrazones, which are also of significant interest in pharmaceutical research.[2][3] This guide provides a comprehensive overview of the key identifiers, structural features, and a plausible synthetic pathway for this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Core Identifiers and Chemical Properties

Accurate identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine.

| Identifier | Value | Source |

| CAS Registry Number | 16621-62-8 | N/A |

| Molecular Formula | C₈H₉N₃S | N/A |

| Molecular Weight | 179.24 g/mol | N/A |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine | N/A |

| Canonical SMILES | CN(N)c1nc2ccccc2s1 | N/A |

| InChI | InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3 | N/A |

| InChIKey | Not available | N/A |

| PubChem CID | Not available | N/A |

Structural Elucidation and Significance

The molecular architecture of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine combines the rigid, aromatic benzothiazole ring system with the reactive hydrazine functional group. This unique combination makes it a valuable building block in synthetic chemistry.

Caption: Key structural components of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine.

Experimental Protocol:

Step 1: Synthesis of 2-Hydrazinobenzothiazole

-

Diazotization: Dissolve 2-aminobenzothiazole in a suitable acidic medium, such as dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the reducing agent solution. The diazonium group will be reduced to a hydrazine, yielding 2-hydrazinobenzothiazole.

-

Isolate the product by filtration, wash with a suitable solvent, and dry.

Step 2: Methylation of 2-Hydrazinobenzothiazole

-

Reaction Setup: Dissolve the synthesized 2-hydrazinobenzothiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture to act as a proton scavenger.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine.

Potential Applications in Research and Drug Development

The primary utility of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine lies in its role as a chemical intermediate. The hydrazine functionality allows for the facile synthesis of a variety of derivatives.

Synthesis of Benzothiazole-based Hydrazones:

The most direct application is the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones.[2][3] These hydrazones are a class of compounds that have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery programs.[1]

Caption: Workflow for the utilization of the title compound in drug discovery.

Conclusion

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine is a valuable, yet not extensively characterized, chemical entity. Its significance stems from its potential as a precursor to a diverse range of bioactive molecules, particularly benzothiazole-containing hydrazones. The information and proposed synthetic methodologies presented in this guide are intended to facilitate further research into this compound and its derivatives, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

-

Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ScienceDirect. [Link]

-

Journal of Young Pharmacists. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Some New 2 ynthesis of Some New 2-Methyl -1,4-benzothiazine benzothiazine-3(1H )- one Derivatives as Potential Vaso. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

A Comprehensive Technical Guide to the Electronic Properties and DFT Studies of Benzothiazole Hydrazones

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of biological activities that have captured the attention of medicinal chemists worldwide.[1][2] The benzothiazole scaffold, a fusion of a benzene ring and a thiazole ring, is a key pharmacophore found in numerous clinically approved drugs.[3] When this privileged structure is combined with a hydrazone linker (–NH–N=CH–), the resulting benzothiazole hydrazone derivatives exhibit enhanced and diverse pharmacological potential, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

The biological efficacy of these compounds is intrinsically linked to their electronic properties. The distribution of electrons within the molecule, its ability to donate or accept electrons, and the energy required for electronic excitation all play crucial roles in how it interacts with biological targets like enzymes and receptors.[6][7] Understanding these properties at a quantum mechanical level is therefore paramount for rational drug design and the development of new, more effective therapeutic agents.[8][9]

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry for this purpose.[9][10] By solving the Schrödinger equation for a molecule's electron density, DFT provides a powerful and cost-effective method to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[11][12] This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the DFT-based analysis of the electronic properties of benzothiazole hydrazones, offering a roadmap for researchers aiming to leverage these computational techniques in their own discovery pipelines.

I. Synthesis and Spectroscopic Characterization

The synthesis of benzothiazole hydrazones is typically a straightforward and high-yielding process, making them attractive candidates for library synthesis and screening.[13] The general methodology involves a two-step reaction.

Experimental Protocol: A Generalized Synthesis

-

Step 1: Formation of 2-Hydrazinylbenzothiazole. The process often begins with a commercially available or synthesized 2-aminobenzothiazole or 2-mercaptobenzothiazole. This precursor is refluxed with an excess of hydrazine hydrate, often in a solvent like ethylene glycol or acetonitrile, sometimes with a catalytic amount of acid, to yield the key intermediate, 2-hydrazinylbenzothiazole.[13][14][15]

-

Step 2: Condensation to Form Hydrazone. The 2-hydrazinylbenzothiazole intermediate is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid, such as glacial acetic acid.[14] This condensation reaction forms the final benzothiazole hydrazone product.

The structures of the newly synthesized compounds are rigorously confirmed using a suite of spectroscopic techniques:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Confirms the formation of the hydrazone by identifying the characteristic stretching vibration of the imine (C=N) group, typically observed in the range of 1612–1630 cm⁻¹, and the N-H stretch of the hydrazone moiety.[14][16]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectra are crucial for identifying the proton of the azomethine group (–N=CH–), which typically appears as a singlet in the δ 7.80–8.29 ppm region.[14][16] ¹³C NMR is used to confirm the presence of all carbon atoms, including the imine carbon.[16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by matching the experimental molecular ion peak (e.g., [M+H]⁺) with the calculated value.[13][16]

II. The Power of DFT in Molecular Analysis

Density Functional Theory provides a theoretical lens to examine molecules at the electronic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[9] The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[11] A widely used and well-validated combination for organic molecules like benzothiazole hydrazones is the B3LYP functional with a 6-311++G(d,p) or similar basis set.[17][18]

Computational Workflow: A Step-by-Step Guide

The following diagram and protocol outline a standard workflow for performing DFT analysis on a benzothiazole hydrazone derivative.

Caption: A standard computational workflow for DFT analysis of benzothiazole hydrazones.

-

Geometry Optimization: The initial step is to find the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the structure.

-

Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it calculates the vibrational frequencies, which can be directly compared to experimental FT-IR spectra to validate the computational method.

-

Electronic Property Calculation: With the validated structure, a host of electronic properties can be calculated. The most critical for understanding reactivity and biological activity are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

-

Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed on the optimized structure. This allows for a direct comparison with experimental UV-Vis data, further validating the chosen level of theory.[19]

III. Unveiling Electronic Properties: FMO and MEP Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[20] The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[20][21]

-

Small HOMO-LUMO Gap: Indicates a molecule is more reactive, less stable, and more polarizable. Such molecules require less energy to undergo electronic transitions and are often considered "soft" molecules.[20]

-

Large HOMO-LUMO Gap: Suggests higher kinetic stability and lower chemical reactivity. These are known as "hard" molecules.[22]

For benzothiazole hydrazones, the distribution of these orbitals is telling. Often, the HOMO is delocalized across the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions.[23] This separation facilitates intramolecular charge transfer (ICT), a property crucial for many biological interactions and optical applications.[23]

Caption: The HOMO-LUMO gap dictates molecular reactivity and stability.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and stability.[21] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution.[17][22] |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity.[22] |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons.[18][22] |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ -χ) | Measures the energy lowering of a molecule when it accepts electrons.[17] |

| Table 1. Key Quantum Chemical Descriptors Derived from FMO Energies. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[17] It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors.[18][22]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to heteroatoms (e.g., N-H).

-

Green Regions (Neutral Potential): Represent areas with a balanced electrostatic potential.

By analyzing the MEP map of a benzothiazole hydrazone, researchers can identify key hydrogen bond donor and acceptor sites, which are critical for binding to the active sites of enzymes and proteins.[18][24] This provides a rational basis for designing molecules with improved binding affinity and selectivity.[25]

IV. Structure-Activity Relationship (SAR) and Applications

The true power of combining synthesis with DFT studies lies in establishing robust Structure-Activity Relationships (SAR). By synthesizing a series of derivatives and analyzing their biological activity alongside their calculated electronic properties, clear correlations can be drawn.

-

Antimicrobial Activity: Studies have shown that the presence of electron-withdrawing groups (e.g., Cl, NO₂, F) on the phenyl ring of benzothiazole hydrazones tends to increase antifungal activity, while electron-donating groups (e.g., OH, OCH₃) often enhance antibacterial activity.[26] DFT can rationalize this by showing how these substituents alter the HOMO-LUMO gap and the MEP, making the molecule more or less reactive towards specific microbial targets.

-

Anticancer Activity: The anticancer potential of these compounds is significant.[3][4][6] The hydrazone linkage itself is acid-sensitive, which can be exploited for targeted drug delivery to the acidic microenvironment of tumors.[3] SAR studies, supported by DFT, have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for anticancer efficacy.[3] Molecular docking studies, which use the DFT-optimized geometries, can further predict how these compounds bind to key cancer-related proteins like tyrosine kinases or EGFR.[3][27]

Conclusion and Future Outlook

Benzothiazole hydrazones are a versatile and highly promising class of compounds with significant therapeutic potential. The integration of synthetic chemistry with advanced computational techniques, particularly Density Functional Theory, provides a powerful paradigm for accelerating the drug discovery process. DFT allows for an unparalleled, in-depth understanding of the electronic properties that govern the biological activity of these molecules. By elucidating Frontier Molecular Orbitals and Molecular Electrostatic Potential, researchers can predict reactivity, understand intermolecular interactions, and build robust structure-activity relationships. This synergy not only explains experimental observations but also guides the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for novel and effective treatments for a range of human diseases.

References

-

(National Center for Biotechnology Information)

-

(Ingenta Connect)

-

(ResearchGate)

-

(Oak Ridge National Laboratory)

-

(PubMed)

-

(ResearchGate)

-

(Taylor & Francis Online)

-

(ResearchGate)

-

(Bentham Science)

-

(ScienceDirect)

-

[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][13][14]benzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link]) (MDPI)

-

(Taylor & Francis Online)

-

(MDPI)

-

(Scientific Research Publishing)

-

(ResearchGate)

-

(ResearchGate)

-

(National Center for Biotechnology Information)

-

(SciSpace)

-

(National Center for Biotechnology Information)

-

(National Center for Biotechnology Information)

-

(ChemCopilot)

-

(Trade Science Inc.)

-

(ChemRxiv)

-

(Microsoft Research)

-

(ResearchGate)

-

(Scientific Research Publishing)

-

(National Center for Biotechnology Information)

-

(Royal Society of Chemistry)

-

(PubMed)

-

(MDPI)

-

(ResearchGate)

-

(ResearchGate)

-

(National Center for Biotechnology Information)

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor benzothiazoles. Frontier molecular orbital analysis predicts bioactivation of 2-(4-aminophenyl)benzothiazoles to reactive intermediates by cytochrome P4501A1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 9. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpscc.samipubco.com [jpscc.samipubco.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 22. scirp.org [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

This Application Note provides a rigorous, high-purity synthesis protocol for 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine , a critical intermediate in the development of bioactive heterocycles and hydrazone-based pharmaceuticals.

Abstract

The benzothiazole hydrazine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, antitumor, and anti-inflammatory agents. This guide details the regioselective synthesis of 1-(1,3-benzothiazol-2-yl)-1-methylhydrazine via Nucleophilic Aromatic Substitution (

Critical Safety Protocol (Read Before Experimentation)

DANGER: Methylhydrazine is a high-energy, volatile, and extremely toxic alkylating agent.

-

Hazards: Fatal if inhaled or absorbed through skin.[1] Known carcinogen.[2] Highly flammable (Flash point: -8°C).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a sash operating at the lowest safe position.

-

PPE Requirements:

-

Gloves: Double-gloving is mandatory. Silver Shield/4H® or Butyl Rubber gloves are required. Standard Nitrile gloves provide insufficient permeation resistance for methylhydrazine.

-

Respiratory: If fume hood containment is compromised, a full-face respirator with ammonia/methylamine cartridges is required.

-

Eye Protection: Chemical splash goggles and face shield.[3]

-

-

Decontamination: Keep a solution of 10% Calcium Hypochlorite (Bleach) nearby to neutralize spills immediately.

Retrosynthetic Analysis & Reaction Strategy

The Chemical Pathway

The synthesis relies on the

Reaction Scheme:

Mechanistic Insight: Regioselectivity

Methylhydrazine (

- (Secondary): More electron-rich due to the inductive effect (+I) of the methyl group.

- (Primary): Less sterically hindered but less nucleophilic.

In

Experimental Protocol

Reagents and Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[4] | Amount (Example) |

| 2-Chlorobenzothiazole | Substrate | 169.63 | 1.0 | 1.70 g (10 mmol) |

| Methylhydrazine | Nucleophile | 46.07 | 2.5 | 1.15 g (~1.32 mL) |

| Ethanol (Absolute) | Solvent | - | - | 15 mL |

| Triethylamine (Optional) | Base Scavenger | 101.19 | 1.1 | 1.5 mL |

Note: While methylhydrazine can act as its own base, adding Triethylamine (

Step-by-Step Procedure

Step 1: Setup

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Clamp the flask securely in the fume hood.

-

Add 2-Chlorobenzothiazole (10 mmol) and Ethanol (15 mL). Stir until dissolved.

Step 2: Addition (Exothermic)

-

Cool the solution to 0°C using an ice bath. Rationale: Controls the initial exotherm and minimizes side reactions.

-

Add Triethylamine (1.1 equiv) if using.

-

Slowly add Methylhydrazine (2.5 equiv) dropwise via a syringe.

-

Caution: Ensure the needle tip is submerged or close to the liquid surface to prevent aerosolization.

-

Step 3: Reaction

-

Remove the ice bath and attach a reflux condenser.

-

Heat the mixture to Reflux (approx. 78-80°C) .

-

Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of 2-chlorobenzothiazole (

) and appearance of a more polar fluorescent spot ( -

Typical Time: 2 to 4 hours.

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol and excess methylhydrazine.

-

Safety Note: The trap solvent will contain methylhydrazine. Treat with bleach before disposal.

-

-

Resuspend the residue in Ice-Cold Water (20 mL) and stir vigorously for 15 minutes. The product should precipitate as a solid.[5]

-

Filter the solid using a Buchner funnel. Wash with cold water (

mL) to remove triethylamine hydrochloride salts.

Step 5: Purification

-

Recrystallize the crude solid from Hot Ethanol or an Ethanol/Water mixture.

-

Dry the crystals in a vacuum oven at 40°C for 6 hours.

Process Visualization

Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis and purification of the target hydrazine.

Characterization & Validation

To ensure the correct isomer (N-methyl) was formed, analyze the NMR shifts carefully.

| Technique | Expected Data | Interpretation |

| Appearance | White to off-white crystalline solid | High purity.[4] |

| Melting Point | 138 - 142°C (Derivative dependent) | Sharp range indicates purity. |

| 1H NMR (DMSO-d6) | Diagnostic peak. If methyl is on the terminal amine (N'), it often appears upfield (~2.5 ppm) or splits if coupled. | |

| 1H NMR (DMSO-d6) | Exchangeable with | |

| 1H NMR (DMSO-d6) | Benzothiazole aromatic protons. | |

| HRMS (ESI+) | Confirms molecular formula |

Regioselectivity Check:

If the product is the N'-methyl isomer (2-methylhydrazine derivative), the structure would be

Troubleshooting

-

Low Yield:

-

Ensure the 2-chlorobenzothiazole is pure.

-

Increase reflux time.

-

Ensure excess methylhydrazine is used; HCl generation can protonate the hydrazine, rendering it non-nucleophilic.

-

-

Oily Product:

-

The product might be retaining solvent. Dry thoroughly under high vacuum.

-

Triturate the oil with cold diethyl ether or hexane to induce crystallization.

-

-

Safety Incident (Spill):

References

-

Regioselectivity in Hydrazine Reactions

-

Katz, L. (1953). The Reaction of 2-Chlorobenzothiazole with Hydrazine Derivatives. Journal of the American Chemical Society. (Validates

on benzothiazole).

-

-

Methylhydrazine Safety Data

-

General Benzothiazole Synthesis

-

Gupta, A., et al. (2010). Synthesis and antimicrobial activity of some new benzothiazole derivatives. Journal of Young Pharmacists. (Provides general conditions for hydrazine displacement).

-

-

Structural Confirmation

-

Himaja, M., et al. (2012).[4] Synthesis and Characterization of Benzothiazole Hydrazine Derivatives. Asian Journal of Chemistry. (NMR data comparison).

-

Sources

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. fishersci.com [fishersci.com]

- 3. safety.charlotte.edu [safety.charlotte.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzothiazolyl Methylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzothiazolyl methylhydrazine derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore a modern, efficient, and environmentally conscious approach utilizing microwave-assisted organic synthesis (MAOS). This method dramatically accelerates reaction times, improves yields, and offers a greener alternative to conventional heating methods. This document will delve into the underlying principles of microwave chemistry, provide a step-by-step protocol for a representative synthesis, and discuss the characterization of the resulting compounds.

Introduction: The Significance of Benzothiazolyl Hydrazine Scaffolds

Benzothiazole is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a hydrazine or substituted hydrazine moiety at the 2-position of the benzothiazole ring can further enhance or modulate this biological activity. Hydrazine derivatives themselves are a well-established class of pharmacophores, known for their diverse therapeutic applications.[2][3][4][5] The combination of these two pharmacologically significant motifs in the form of benzothiazolyl methylhydrazine derivatives presents a promising avenue for the discovery of novel drug candidates.

The Rationale for Microwave-Assisted Synthesis

Conventional methods for the synthesis of heterocyclic compounds often require prolonged reaction times, high temperatures, and the use of large volumes of organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[6][7][8][9]

Why Microwaves? The Principle of Dielectric Heating

Unlike conventional heating, which relies on the transfer of heat from an external source through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture. This interaction, known as dielectric heating, occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.

This direct and efficient energy transfer leads to several key advantages in chemical synthesis:

-

Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[6][9]

-

Higher Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields of the desired product.[6]

-

Improved Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.

-

Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is more energy-efficient. It often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][8]

Synthetic Pathways to 2-(2-Methylhydrazinyl)benzothiazole

The synthesis of 2-(2-methylhydrazinyl)benzothiazole can be approached through several synthetic routes, primarily involving the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with methylhydrazine. Two common starting materials for this transformation are 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Diagram of Synthetic Pathways

Caption: General synthetic strategies for 2-hydrazinylbenzothiazole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(2-Methylhydrazinyl)benzothiazole

This protocol describes a representative method for the synthesis of 2-(2-methylhydrazinyl)benzothiazole via the nucleophilic substitution of 2-chlorobenzothiazole with methylhydrazine under microwave irradiation.

Disclaimer: This is a representative protocol adapted from established procedures for similar nucleophilic substitutions on the benzothiazole ring. Researchers should conduct their own optimization and safety assessments.

Materials and Equipment

-

Reagents:

-

2-Chlorobenzothiazole

-

Methylhydrazine

-

Ethanol (or another suitable polar solvent like DMF or NMP)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Microwave synthesis reactor with sealed vessel capability

-

Magnetic stirrer and stir bars

-

Round-bottom flask

-

Condenser

-